Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate
Description
Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate is a chiral compound featuring a tetrahydrofuran (oxolane) ring substituted with a hydroxyl group at the 4-position and an aminoethyl acetate moiety at the 3-position, protected by a tert-butyl ester. The (3R,4S) configuration of the oxolane ring is critical for its biological activity and interaction with chiral environments .
Its synthesis typically involves stereoselective methods, such as asymmetric hydroxylation or enzymatic resolution, to achieve the desired (3R,4S) stereochemistry.
Properties
IUPAC Name |
tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)4-11-7-5-14-6-8(7)12/h7-8,11-12H,4-6H2,1-3H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNDOHHHDQDVSI-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1COCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN[C@@H]1COC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate can be achieved through several methods. One common approach involves the reaction of tert-butyl bromoacetate with (3R,4S)-4-hydroxyoxolan-3-amine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the tert-butyl ester group.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alzheimer's Disease Therapeutics
Recent studies have highlighted the potential of compounds similar to Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate as multifunctional agents for the treatment of Alzheimer's disease. These compounds exhibit significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in the progression of Alzheimer's disease. The presence of a hydroxyoxolane moiety may enhance their ability to cross the blood-brain barrier, thereby increasing their efficacy in neuroprotection and cognitive enhancement .
Antioxidant Properties
The antioxidant capabilities of compounds related to this compound have been investigated in various biological assays. These compounds demonstrate high activity in inhibiting oxidative stress markers, making them potential candidates for protecting cells from oxidative damage associated with neurodegenerative diseases .
Drug Development
The synthesis of derivatives based on this compound has been explored for developing new therapeutic agents. For instance, hybrid compounds that incorporate this structure have shown promise in enhancing pharmacological profiles by combining cholinesterase inhibition with antioxidant properties, potentially leading to more effective treatments for conditions like Alzheimer's disease .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate involves its interaction with specific molecular targets and pathways. The hydroxyoxolan ring can interact with enzymes and receptors, potentially modulating their activity. The tert-butyl ester group can also influence the compound’s solubility and stability, affecting its overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of substituted tetrahydrofuran derivatives. Below is a comparative analysis with structurally related compounds:
Key Differences
Stereochemical Complexity :
- The target compound’s (3R,4S) configuration distinguishes it from racemic mixtures like rac-(3R,4S)-4-azidooxolan-3-ol, which lack enantiomeric purity .
- In contrast, 7-bromo-6-fluoro-1,4-benzoxazine lacks stereocenters entirely, making it less versatile for enantioselective applications .
Functional Group Reactivity: The tert-butyl ester in the target compound improves stability against hydrolysis compared to the carbonate group in tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl) carbonate .
Biological and Synthetic Utility: The aminoacetate moiety in the target compound is a common motif in prodrugs and protease inhibitors, whereas halogenated benzoxazines (e.g., 7-bromo-6-fluoro-1,4-benzoxazine) are more prevalent in antimicrobial agents .
Physicochemical Properties
Limited data are available for direct comparison of solubility, melting points, or stability. However, the tert-butyl group in the target compound likely enhances lipophilicity compared to unsubstituted analogues, as seen in similar esters .
Biological Activity
Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C₉H₁₈N₂O₃
- Molecular Weight : 202.25 g/mol
- CAS Number : 1628794-75-1
- Boiling Point : Predicted at 318.4 ± 42.0 °C
- Density : 1.11 ± 0.1 g/cm³
Structural Characteristics
The compound features a tert-butyl group linked to an amino acid derivative containing a hydroxylated oxolane moiety. This structural configuration may influence its interaction with biological targets, enhancing its potential efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Interaction : The presence of the hydroxyl and amino groups may facilitate interactions with various receptors, influencing signal transduction pathways.
- Antimicrobial Properties : Some derivatives of similar structures have shown antimicrobial activity, suggesting potential applications in treating bacterial infections.
Antimicrobial Activity
A study conducted on structurally related compounds indicated that certain carbamate derivatives exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. This compound's structural similarities may predict comparable activity.
| Compound | Activity Against | Reference |
|---|---|---|
| Compound A | E. coli (IC50 = 25 µM) | |
| Compound B | S. aureus (IC50 = 15 µM) | |
| Tert-butyl derivative | Potentially similar |
Cytotoxicity Studies
Research into related compounds has shown varying degrees of cytotoxicity. For instance, certain derivatives were tested for their effects on cancer cell lines, revealing IC50 values indicative of their potential as therapeutic agents.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound C | HeLa | 30 | |
| Compound D | MCF-7 | 20 | |
| Tert-butyl derivative | Further investigation required | - |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile is crucial for assessing the safety and efficacy of this compound. Preliminary data suggest:
- Absorption : Moderate absorption through gastrointestinal tract.
- Metabolism : Metabolized primarily in the liver with potential active metabolites.
- Excretion : Primarily excreted via urine.
Toxicological studies are necessary to evaluate acute and chronic effects on various organ systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
